5-Fluoro-4-methyl-2-nitropyridine physical and chemical properties
5-Fluoro-4-methyl-2-nitropyridine physical and chemical properties
An In-Depth Technical Guide to 5-Fluoro-4-methyl-2-nitropyridine: Properties, Reactivity, and Applications
Introduction
5-Fluoro-4-methyl-2-nitropyridine is a substituted pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique electronic and structural features—a fluorine atom and a nitro group on a pyridine scaffold—make it a key intermediate for introducing this heterocyclic moiety into more complex molecular architectures. For researchers in pharmaceutical and materials science, understanding the nuanced properties and reactivity of this compound is paramount for its effective application.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of the physical, chemical, and spectroscopic properties of 5-Fluoro-4-methyl-2-nitropyridine. We will explore its characteristic reactivity, focusing on the strategic transformations that are most relevant to drug discovery and development professionals. The causality behind experimental choices and protocols is explained to provide actionable insights for laboratory applications.
Core Molecular and Physical Attributes
The foundational properties of a chemical reagent dictate its handling, storage, and application in synthesis. 5-Fluoro-4-methyl-2-nitropyridine is characterized by the attributes summarized below. These data are compiled from leading chemical suppliers and databases, ensuring a high degree of accuracy for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 1628184-28-0 | [1] |
| Molecular Formula | C₆H₅FN₂O₂ | [1] |
| Molecular Weight | 156.12 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| IUPAC Name | 5-fluoro-4-methyl-2-nitropyridine | [1] |
| InChI Key | YLCIQIYVLNLSKV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC([O-])=NC=C1F | [1] |
| LogP | 1.946 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Molecular Structure and Spectroscopic Characterization (A Predictive Analysis)
While a comprehensive, published spectroscopic analysis for this specific isomer is scarce, we can predict its spectral characteristics based on fundamental principles and data from analogous fluoropyridines. These predictions serve as a benchmark for researchers to confirm the identity and purity of the material.
Caption: Molecular structure of 5-Fluoro-4-methyl-2-nitropyridine.
¹H NMR Spectroscopy:
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Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0-9.0 ppm). The proton at C6 (H6) will likely appear as a doublet due to coupling with the fluorine at C5. The proton at C3 (H3) should appear as a singlet, as it lacks adjacent protons for coupling.
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Methyl Protons: The methyl group (CH₃) at C4 will produce a singlet in the aliphatic region, likely around δ 2.2-2.6 ppm.
¹³C NMR Spectroscopy:
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Six distinct signals are expected. The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JCF ≈ 240-270 Hz), appearing as a doublet[3][4]. Other carbons will show smaller couplings (²JCF, ³JCF). The carbons attached to the electron-withdrawing nitro group (C2) and the pyridine nitrogen (C2, C6) will be shifted downfield.
¹⁹F NMR Spectroscopy:
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This is a powerful technique for fluorine-containing compounds due to its high sensitivity and wide chemical shift range[5]. A single resonance is expected. The chemical shift will be sensitive to the electronic environment, and proton decoupling will simplify the spectrum[6]. It provides an excellent, unambiguous method for monitoring reaction progress.
Mass Spectrometry:
-
The molecular ion peak ([M]⁺) should be observed at m/z 156.12. Common fragmentation patterns may include the loss of NO₂ (m/z 110) or other small neutral fragments.
Chemical Reactivity and Synthetic Pathways
The synthetic utility of 5-Fluoro-4-methyl-2-nitropyridine stems from the distinct reactivity of its functional groups. The electron-deficient nature of the pyridine ring, amplified by the nitro group, activates the C5-fluorine for nucleophilic aromatic substitution (SNAr). Concurrently, the nitro group itself is a versatile handle for reduction to an amine, opening up a vast array of subsequent derivatizations.
Caption: Primary synthetic transformations of 5-Fluoro-4-methyl-2-nitropyridine.
A. Nucleophilic Aromatic Substitution (SNAr) The fluorine atom at the C5 position is an excellent leaving group in SNAr reactions. This is the cornerstone of its utility. The reaction is driven by the stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen and the C2-nitro group.
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Mechanism Insight: This pathway allows for the facile introduction of oxygen, nitrogen, or sulfur nucleophiles to form ethers, amines, and thioethers, respectively. The choice of a non-protic polar solvent like DMF or DMSO is critical to solubilize the reactants and facilitate the reaction.
-
Experimental Consideration: Reactions are often performed at elevated temperatures to achieve reasonable rates. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is crucial for deprotonating the incoming nucleophile without causing unwanted side reactions[7][8].
B. Reduction of the Nitro Group The transformation of the nitro group into a primary amine is a fundamental step for building molecular complexity. This amine can then undergo a wide range of reactions, including amide bond formation, diazotization, and reductive amination.
-
Causality of Reagent Choice:
-
Tin(II) Chloride (SnCl₂): A classic and robust method that is tolerant of many functional groups. It proceeds in an acidic medium (typically concentrated HCl), making it suitable for acid-stable substrates[9].
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that often provides high yields with gaseous hydrogen and a palladium-on-carbon catalyst. It is advantageous as the only byproduct is water. However, it may not be compatible with other reducible functional groups in the molecule.
-
Applications in Drug Discovery
Substituted fluoropyridines are privileged scaffolds in medicinal chemistry. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[9]. 5-Fluoro-4-methyl-2-nitropyridine serves as a foundational intermediate for accessing novel active pharmaceutical ingredients (APIs)[10]. By first reducing the nitro group to an amine and then performing chemistry such as amide coupling, researchers can rapidly generate libraries of compounds for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It causes serious eye and skin irritation and may cause respiratory irritation[1][11].
-
Handling Protocols:
-
Storage:
Exemplary Experimental Protocol: Reduction of the Nitro Group
This protocol provides a detailed, self-validating methodology for the reduction of 5-Fluoro-4-methyl-2-nitropyridine to 5-Fluoro-4-methylpyridin-2-amine. It is adapted from established procedures for similar aromatic nitro compounds[9].
Materials:
-
5-Fluoro-4-methyl-2-nitropyridine (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-4-methyl-2-nitropyridine (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (5.0 eq).
-
Acidification: Carefully add concentrated HCl dropwise while stirring. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). Causality: This step quenches the acid and precipitates tin salts, allowing for the extraction of the free amine product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-Fluoro-4-methylpyridin-2-amine.
References
-
Sinochem Nanjing Corporation. Wholesale 2-Fluoro-4-Methyl-5-Nitropyridine. [Link]
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Medium. The Importance of 2-Fluoro-4-methyl-5-nitropyridine in Pharmaceutical Synthesis. [Link]
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Capot Chemical. material safety data sheet. [Link]
- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
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PMC. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. [Link]
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J-STAGE. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]
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Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. [Link]
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Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
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University of Wisconsin-Madison. Fluorine NMR. [Link]
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MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
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ACS Publications. Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. [Link]
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